molecular formula C19H28N4O4S B2358675 Tert-butyl 4-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)piperidine-1-carboxylate CAS No. 2309745-74-0

Tert-butyl 4-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)piperidine-1-carboxylate

Cat. No.: B2358675
CAS No.: 2309745-74-0
M. Wt: 408.52
InChI Key: YIYXXZOUVKYMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H28N4O4S and its molecular weight is 408.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, dmso, and methanol suggests that it may have good bioavailability .

Result of Action

Given the range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked hiv infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, improved diabetes control, inhibited malaria, and reduced cholinesterase activity .

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S/c1-19(2,3)27-18(26)21-7-4-14(5-8-21)12-15(24)22-9-10-23(16(25)13-22)17-20-6-11-28-17/h6,11,14H,4-5,7-10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYXXZOUVKYMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.